Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 3-(Pyrimidin-2-yl)propan-1-ol: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 3-(Pyrimidin-2-yl)propan-1-ol, a heterocyclic building block of significant interest to researchers and professionals in medicinal chemistry and drug development. We will delve into its core chemical properties, explore logical synthetic pathways, discuss its reactivity and spectral characterization, and contextualize its potential within the broader landscape of pyrimidine-based therapeutics.
The pyrimidine ring system is a cornerstone of medicinal chemistry. As an essential component of nucleobases like cytosine, thymine, and uracil, it is fundamental to the structure of DNA and RNA.[1] This inherent biocompatibility has made pyrimidine derivatives a privileged scaffold in drug design. The landscape of FDA-approved drugs is rich with pyrimidine-containing molecules, demonstrating a vast range of biological activities including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[2]
Compounds like Minoxidil (an antihypertensive and hair-loss treatment) and various kinase inhibitors used in oncology underscore the versatility of this heterocycle.[3][4] The pyrimidine core's ability to engage in hydrogen bonding and π-stacking interactions allows it to bind effectively to a multitude of biological targets.[2] 3-(Pyrimidin-2-yl)propan-1-ol represents a valuable synthon in this class, featuring a reactive primary alcohol group appended to the pyrimidine core, offering a strategic point for molecular elaboration in the synthesis of novel therapeutic agents.
Physicochemical Properties
3-(Pyrimidin-2-yl)propan-1-ol is a colorless liquid under standard conditions.[5] Its key physical and chemical properties are summarized below, derived from available safety and chemical data.
| Property | Value | Reference |
| CAS Number | 146313-05-9 | [5] |
| Molecular Formula | C₇H₁₀N₂O | |
| Molecular Weight | 138.17 g/mol | |
| Appearance | Colorless Liquid | [5] |
| Boiling Point | 214 °C (at 760 mmHg) | [5] |
| Melting Point | -32 °C | [5] |
| Flash Point | 140 °C | [5] |
| Odor | Odorless | [5] |
Synthesis and Manufacturing
While specific, detailed industrial synthesis protocols for 3-(Pyrimidin-2-yl)propan-1-ol are not widely published in peer-reviewed literature, a logical and efficient synthetic route can be proposed based on established pyrimidine chemistry. A common strategy involves the construction of the substituted side-chain on a pre-formed pyrimidine ring.
One plausible approach begins with the reaction of 2-aminopyrimidine with methyl acrylate, followed by reduction of the resulting ester. This mirrors synthetic strategies for related N-substituted pyrimidine compounds.[6]
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for 3-(Pyrimidin-2-yl)propan-1-ol.
Detailed Experimental Protocol (Hypothetical)
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Synthesis of Methyl 3-(pyrimidin-2-yl)propanoate:
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To a solution of 2-aminopyrimidine (1.0 eq) in glacial acetic acid, add methyl acrylate (1.2 eq) dropwise at room temperature.
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Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting amino-ester intermediate is then subjected to a diazotization reaction using sodium nitrite in an acidic medium (e.g., sulfuric acid) at low temperature (0-5 °C), followed by hydrolysis upon warming to replace the amino group with a hydrogen.
-
Extract the final ester product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and purify by column chromatography.
-
-
Reduction to 3-(Pyrimidin-2-yl)propan-1-ol:
-
Dissolve the purified methyl 3-(pyrimidin-2-yl)propanoate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) (1.5-2.0 eq).
-
Allow the reaction to stir at room temperature for 2-4 hours until TLC analysis indicates complete conversion.
-
Carefully quench the reaction by the sequential addition of water and 15% NaOH solution.
-
Filter the resulting solids and concentrate the filtrate under reduced pressure.
-
Purify the crude product via silica gel chromatography to yield 3-(Pyrimidin-2-yl)propan-1-ol.
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Spectral Characterization
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the pyrimidine ring and the propyl side chain. The pyrimidine protons would appear in the aromatic region (typically δ 8.5-9.0 ppm for the proton between the nitrogens and δ 7.0-7.5 ppm for the other two). The propyl chain would exhibit three distinct multiplets: a triplet for the CH₂ adjacent to the pyrimidine ring (approx. δ 3.0-3.2 ppm), a triplet for the CH₂-OH group (approx. δ 3.6-3.8 ppm), and a multiplet for the central CH₂ group (approx. δ 2.0-2.2 ppm). The hydroxyl proton would appear as a broad singlet.
-
¹³C NMR: The carbon spectrum would show seven distinct signals. The pyrimidine carbons would resonate in the range of δ 110-160 ppm. The three aliphatic carbons of the propyl chain would appear in the upfield region (δ 25-65 ppm).
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IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. C-H stretching vibrations for the aromatic and aliphatic portions would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Characteristic C=N and C=C stretching vibrations from the pyrimidine ring would be observed in the 1400-1600 cm⁻¹ region.[7]
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Mass Spectrometry: The mass spectrum (electron impact) would show a molecular ion peak (M⁺) at m/z = 138. The fragmentation pattern would likely involve the loss of water (M-18) and cleavage of the propyl chain.
Reactivity and Applications in Drug Design
The chemical reactivity of 3-(Pyrimidin-2-yl)propan-1-ol is dominated by the primary alcohol and the pyrimidine ring, making it a versatile building block.
Key Reactions
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Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 3-(pyrimidin-2-yl)propanal[8], using mild oxidizing agents like pyridinium chlorochromate (PCC), or further to the carboxylic acid using stronger agents like potassium permanganate (KMnO₄).
-
Esterification/Etherification: The hydroxyl group readily reacts with acyl chlorides, acid anhydrides, or carboxylic acids (under Fischer esterification conditions) to form esters. It can also be converted to an ether via Williamson ether synthesis.
-
Nucleophilic Substitution: The alcohol can be converted to a better leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution reactions, allowing for the introduction of amines, azides, or other functional groups.
Role as a Synthon in Medicinal Chemistry
The molecule's bifunctional nature—a nucleophilic/modifiable alcohol and an aromatic, hydrogen-bond accepting pyrimidine ring—is highly valuable. It can be used as a key intermediate in the synthesis of more complex molecules targeting a wide range of diseases.[1]
Caption: Reactivity and potential as a synthetic intermediate.
The pyrimidine moiety can act as a hinge-binding motif in kinase inhibitors, while the side chain can be elaborated to occupy adjacent hydrophobic pockets or form additional interactions to improve potency and selectivity.[9]
Safety, Handling, and Storage
As with any laboratory chemical, 3-(Pyrimidin-2-yl)propan-1-ol should be handled with appropriate care in accordance with good industrial hygiene and safety practices.[5]
-
Handling: Wear personal protective equipment, including safety goggles, gloves, and a lab coat. Ensure adequate ventilation to avoid inhalation of any vapors. Avoid contact with skin and eyes. Keep away from open flames, hot surfaces, and sources of ignition.[5]
-
Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed. It should be stored in an area designated for flammable materials.[5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acid anhydrides, acid chlorides, and reducing agents.[5]
-
First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If ingested, do NOT induce vomiting and seek medical attention.[5]
Conclusion
3-(Pyrimidin-2-yl)propan-1-ol is a valuable chemical building block with significant potential for application in drug discovery and development. Its straightforward, predictable reactivity combined with the privileged nature of the pyrimidine scaffold makes it an attractive starting point for the synthesis of novel, biologically active compounds. This guide provides the foundational knowledge necessary for researchers to effectively incorporate this versatile synthon into their research programs.
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